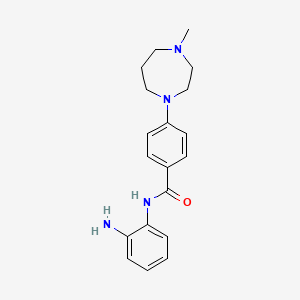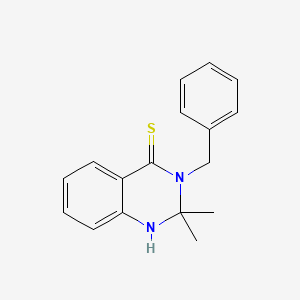![molecular formula C8H10FNO B13943536 [2-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B13943536.png)
[2-(Aminomethyl)-5-fluorophenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Aminomethyl)-5-fluorophenyl]methanol is an organic compound with the molecular formula C8H10FNO It is a fluorinated aromatic alcohol that contains both an amino group and a hydroxyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) and solvents like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of [2-(Aminomethyl)-5-fluorophenyl]methanol may involve more scalable and cost-effective methods. These could include catalytic hydrogenation processes and continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as employing renewable resources and minimizing waste, is also becoming increasingly important in industrial synthesis .
化学反応の分析
Types of Reactions
[2-(Aminomethyl)-5-fluorophenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NaOCH3). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include carbonyl compounds (from oxidation), amines (from reduction), and substituted benzene derivatives (from substitution reactions).
科学的研究の応用
[2-(Aminomethyl)-5-fluorophenyl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of [2-(Aminomethyl)-5-fluorophenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The fluorine atom can also influence the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
[5-(Aminomethyl)-2-fluorophenyl]methanol: Similar in structure but with different positional isomerism.
[2-(Aminomethyl)-4-fluorophenyl]methanol: Another positional isomer with distinct chemical properties.
[2-(Aminomethyl)-5-chlorophenyl]methanol: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
[2-(Aminomethyl)-5-fluorophenyl]methanol is unique due to the specific positioning of the amino and hydroxyl groups on the fluorinated benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C8H10FNO |
|---|---|
分子量 |
155.17 g/mol |
IUPAC名 |
[2-(aminomethyl)-5-fluorophenyl]methanol |
InChI |
InChI=1S/C8H10FNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,11H,4-5,10H2 |
InChIキー |
JHSLUJQYMRLRGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)CO)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid](/img/structure/B13943491.png)
![3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943497.png)

![7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B13943508.png)
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)





![2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13943535.png)
